molecular formula C11H17NO3 B13527637 (R)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine

(R)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine

Katalognummer: B13527637
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: CXDAFODKGJXDAY-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are known for their diverse range of biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of three methoxy groups attached to the benzene ring and an amine group attached to the ethan-1-amine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the amine group through reductive amination. This involves the reaction of 2,4,5-trimethoxybenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets:

    Neurotransmitter Systems: The compound may interact with serotonin, dopamine, and norepinephrine receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and perception.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine: The enantiomer of the compound.

    2,4,5-Trimethoxyamphetamine: A structurally related compound with similar biological activities.

    2,4,5-Trimethoxyphenethylamine: Another related compound with different substitution patterns.

Uniqueness

®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and therapeutic potential compared to its analogs.

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

(1R)-1-(2,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7H,12H2,1-4H3/t7-/m1/s1

InChI-Schlüssel

CXDAFODKGJXDAY-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C1=CC(=C(C=C1OC)OC)OC)N

Kanonische SMILES

CC(C1=CC(=C(C=C1OC)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.